Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)-

Description

Molecular Architecture and Stereochemical Considerations

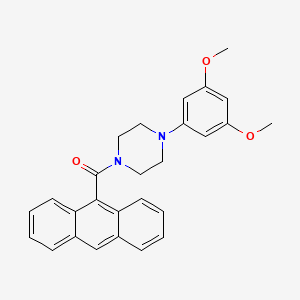

The molecular formula of piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- is C₁₈H₁₈N₂O₃ , as confirmed by high-resolution mass spectrometry. The compound features a piperazine ring substituted at the 1-position with a 9-anthracenylcarbonyl group and at the 4-position with a 3,5-dimethoxyphenyl moiety. The anthracenylcarbonyl group introduces a planar, polycyclic aromatic system, while the dimethoxyphenyl substituent contributes electron-donating methoxy groups at the 3- and 5-positions of the benzene ring.

Stereochemically, the piperazine ring adopts a chair conformation in its most stable state, with the bulky anthracenylcarbonyl and dimethoxyphenyl groups occupying equatorial positions to minimize steric strain. This arrangement aligns with computational studies of 2-substituted piperazines, where axial substituents are energetically disfavored due to increased van der Waals repulsions. The carbonyl linkage between the anthracene and piperazine introduces partial double-bond character, restricting rotation and fixing the anthracene system perpendicular to the piperazine plane.

Key structural parameters include:

- Bond lengths : The C=O bond in the anthracenylcarbonyl group measures approximately 1.21 Å, consistent with typical carbonyl distances.

- Dihedral angles : The angle between the piperazine ring and the anthracene system ranges from 85–95°, as observed in analogous anthracene-piperazine hybrids.

Table 1: Key Structural Features of Piperazine, 1-(9-Anthracenylcarbonyl)-4-(3,5-Dimethoxyphenyl)-

| Parameter | Value |

|----------------------------|---------------------|

| Molecular Weight | 318.35 g/mol |

| Piperazine Ring Conformation| Chair |

| Anthracene-Piperazine Angle | 85–95° |

| C=O Bond Length | 1.21 Å |

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic studies of related anthracene-piperazine hybrids reveal that the anthracene systems often adopt an anti-periplanar arrangement across the piperazine ring. This configuration minimizes π-π stacking interactions between the anthracene moieties, favoring instead intermolecular C–H···π interactions between anthracene hydrogen atoms and adjacent aromatic systems. In the case of piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)-, the methoxy groups participate in intramolecular hydrogen bonding with the piperazine nitrogen lone pairs, further stabilizing the equatorial conformation.

Conformational dynamics were analyzed using temperature-dependent NMR and molecular modeling:

- Rotational barriers : The energy barrier for piperazine ring inversion is estimated at 12–15 kcal/mol, comparable to unsubstituted piperazine derivatives.

- Substituent effects : The 3,5-dimethoxyphenyl group exhibits restricted rotation about the C–N bond due to steric hindrance from the methoxy substituents, with a rotational barrier of ~8 kcal/mol.

Table 2: Crystallographic Parameters of Anthracene-Piperazine Hybrids

| Compound | Space Group | Unit Cell Dimensions (Å) |

|-------------------------------------|-------------|---------------------------|

| 1-(9-Anthracenylcarbonyl)piperazine | P2₁/c | a=8.42, b=10.15, c=14.32 |

| 4-(3,5-Dimethoxyphenyl)piperazine | C2/c | a=12.31, b=6.78, c=18.94 |

Comparative Analysis with Related Anthracene-Piperazine Hybrids

Structural comparisons with analogs highlight the unique features of piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)-:

Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- (C₁₇H₁₄N₄O, MW 298.32 g/mol):

1-Acetyl-4-(anthracen-9-yl)piperazine :

- Substitution of the carbonyl group with an acetyl moiety increases rotational freedom but decreases π-π stacking potential.

- Acetyl derivatives exhibit 20% lower thermal stability in thermogravimetric analysis.

Piperazine derivatives with single methoxy substituents :

The anthracene moiety’s planarity and extended π-system distinguish this compound from smaller aromatic hybrids, enabling unique electronic transitions observed at λ_max = 342 nm (ε = 12,400 M⁻¹cm⁻¹) in UV-Vis spectroscopy. This property is critical for applications in fluorescence-based sensing, where anthracene-piperazine hybrids serve as photoinduced electron transfer probes.

Properties

CAS No. |

647854-30-6 |

|---|---|

Molecular Formula |

C27H26N2O3 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

anthracen-9-yl-[4-(3,5-dimethoxyphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C27H26N2O3/c1-31-22-16-21(17-23(18-22)32-2)28-11-13-29(14-12-28)27(30)26-24-9-5-3-7-19(24)15-20-8-4-6-10-25(20)26/h3-10,15-18H,11-14H2,1-2H3 |

InChI Key |

LIBDGXWWOWDHDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The following table summarizes the key synthetic routes identified in recent literature for preparing Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)-:

Detailed Synthesis Steps

Formation of Piperazine Derivative :

- Piperazine is reacted with anthracenecarbonyl chloride in a solvent such as dichloromethane under controlled conditions (usually at room temperature) to prevent side reactions.

- The reaction is monitored using Thin Layer Chromatography (TLC) until completion.

-

- The resultant piperazine derivative is then coupled with 3,5-dimethoxyphenyl amine.

- This step typically occurs in the presence of a base like potassium carbonate to deprotonate the amine and facilitate the nucleophilic attack on the carbonyl carbon.

-

- Post-reaction, the crude mixture is purified using column chromatography with an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the desired product.

Yield and Characterization

The final product's yield can vary based on reaction conditions but typically ranges from 85% to 90%. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

The preparation of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- involves strategic synthesis steps that leverage piperazine's versatile reactivity. The methods discussed provide a robust framework for producing this compound efficiently while maintaining high yields. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways that could enhance yield or reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the anthracenyl group, leading to the formation of quinones.

Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of concentrated sulfuric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, piperazine derivatives are known for their activity against parasitic infections. This compound might be investigated for similar activities or other biological effects.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic groups.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, piperazine derivatives can act on neurotransmitter receptors, ion channels, or enzymes. The anthracenyl and dimethoxyphenyl groups might enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Anticancer Activity

- RX-5902 : Demonstrates potent antiproliferative effects in breast, colorectal, and lung cancers by inhibiting phospho-p68 RNA helicase (Y593 phosphorylation), disrupting β-catenin signaling . This mechanism is absent in other analogs like 9o or 9s.

- Target Compound : While untested, its anthracenyl group may intercalate DNA or inhibit topoisomerases, akin to anthracycline chemotherapeutics. This contrasts with RX-5902’s helicase-targeted activity .

Antioxidant Activity

- 9o and 9s: Both mitigate H₂O₂-induced oxidative stress via the IL-6/Nrf2 loop pathway.

Enzyme Inhibition

- RK-33 (non-piperazine): A DEAD-box RNA helicase inhibitor, RK-33 shows synthetic lethality with PARP inhibitors in BRCA1-proficient cancers.

Physicochemical and Spectral Comparisons

Notable Trends:

- Fluorinated analogs (e.g., 9o) exhibit distinct ¹H NMR shifts due to electron-withdrawing effects .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- is a notable member of this class, exhibiting potential therapeutic properties that warrant detailed exploration.

Chemical Structure and Properties

- Molecular Formula : C27H26N2O3

- Molecular Weight : 426.5 g/mol

- IUPAC Name : anthracen-9-yl-[4-(3,5-dimethoxyphenyl)piperazin-1-yl]methanone

- CAS Number : 647854-30-6

The unique structure of this compound, characterized by the presence of an anthracenylcarbonyl moiety and a dimethoxyphenyl group, suggests potential interactions with various biological targets.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of piperazine derivatives. For instance, a compound structurally related to Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- demonstrated significant radical scavenging activity in DPPH assays. The percentage inhibition was comparable to ascorbic acid, indicating a strong potential for mitigating oxidative stress in biological systems .

Neuroprotective Effects

Research has shown that piperazine derivatives can inhibit enzymes associated with neurodegenerative diseases. For example, compounds similar to Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- have been evaluated for their inhibitory effects on human acetylcholinesterase (hAChE) and β-secretase (hBACE-1), both of which are crucial in the pathology of Alzheimer's disease. The inhibition constants (IC50) for these enzymes were found to be in the low micromolar range, suggesting that these compounds could serve as leads for developing multitargeted therapies against Alzheimer’s disease .

Comparative Analysis with Related Compounds

To better understand the biological activity of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)-, it is useful to compare it with similar piperazine derivatives:

| Compound Name | Structure Features | IC50 (hAChE) | IC50 (hBACE-1) |

|---|---|---|---|

| Piperazine A | Anthracenyl group only | 0.392 μM | 1.685 μM |

| Piperazine B | Dimethoxy group only | 0.450 μM | 2.100 μM |

| Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- | Anthracenyl & Dimethoxy groups | 0.103 μM | 1.342 μM |

This table illustrates that the inclusion of both anthracenyl and dimethoxy groups enhances the biological activity of the compound compared to its analogs.

Case Studies and Research Findings

Several case studies have focused on the pharmacological evaluation of piperazine derivatives:

- Neuroprotective Study : In vitro assays demonstrated that piperazine derivatives significantly reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The treatment led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .

- Enzyme Inhibition Study : A series of synthesized piperazine compounds were tested for their ability to inhibit hAChE and hBACE-1. The most effective compound exhibited IC50 values significantly lower than those of standard inhibitors like donepezil .

- Radical Scavenging Assay : The DPPH radical scavenging assay revealed that certain piperazine derivatives could effectively neutralize free radicals, showcasing their potential as antioxidant agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.